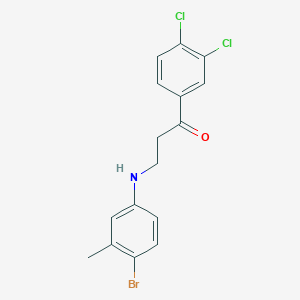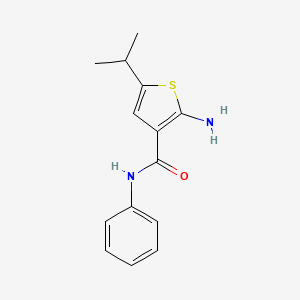
3-Bromo-2-hydroxy-5-nitrobenzenecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest, 3-Bromo-2-hydroxy-5-nitrobenzenecarboxylic acid, is a brominated nitroaromatic carboxylic acid. While the specific compound is not directly studied in the provided papers, related compounds and their reactions provide insight into the chemical behavior that might be expected from such a molecule. Nitroaromatic compounds are known for their diverse applications, including their use in the development of pharmaceuticals, dyes, and agrochemicals .
Synthesis Analysis
The synthesis of related brominated nitroaromatic compounds often involves halogenation and nitration reactions. For instance, the synthesis of 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides involves the reaction of pyrazole carbonyl chloride with substituted phenylhydroxyamines, which are prepared by reducing substituted nitrobenzene compounds . Similarly, the synthesis of 4-bromomethyl-3-nitrobenzoic acid involves specific conditions that could be adapted for the synthesis of 3-Bromo-2-hydroxy-5-nitrobenzenecarboxylic acid .
Molecular Structure Analysis
The molecular structure of brominated nitroaromatic compounds can be complex, with potential for isomerization and formation of multiple isomers, as seen in the study of 1-bromo-2,5-bis-(3-hydroxycarbonyl-4-hydroxy)styrylbenzene . The presence of electron-withdrawing and electron-donating groups, such as nitro and hydroxyl groups, can influence the molecular geometry and reactivity.
Chemical Reactions Analysis
Brominated nitroaromatic compounds can undergo various chemical reactions, including photoreactions with hydrobromic acid, as demonstrated by nitrobenzenes . The reactivity of such compounds can be influenced by substituents, which affect the electron density and stability of the intermediates formed during reactions. The reaction of 2-hydroxy-5-nitrobenzyl bromide with tryptophan residues in proteins is an example of the specificity that can be achieved through chemical modification .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated nitroaromatic compounds are influenced by their functional groups. For example, the hydrolysis of nitrobenzyl bromides can lead to the formation of benzyl alcohol derivatives, as seen with 4-bromomethyl-3-nitrobenzoic acid . The presence of a carboxylic acid group can catalyze the reduction of nitrosobenzenes, indicating the potential role of such groups in chemical reactions . The stability of these compounds under various conditions, including light, heat, and pH, is crucial for their application and has been studied using techniques like HPLC-UV .
Aplicaciones Científicas De Investigación
Synthesis and Derivative Formation
The compound 3-Bromo-2-hydroxy-5-nitrobenzenecarboxylic acid is involved in the preparation and synthesis of various chemical derivatives. For instance, derivatives of 4-hydroxybenzoic acid containing substituents like 3-bromo-5-nitro- have been synthesized, indicating the role of similar compounds in chemical synthesis (Cavill, 1945). Additionally, the synthesis of novel compounds like 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides demonstrates the utility of bromo-nitro compounds in creating new chemical entities with potential biological activities (Zhu et al., 2014).
Photoreactive and Catalytic Properties
Studies on the photoreaction of nitrobenzenes, including derivatives similar to 3-Bromo-2-hydroxy-5-nitrobenzenecarboxylic acid, have been conducted to understand their reactivity under light irradiation. This research provides insights into the photoreactive properties of such compounds (McIntyre et al., 2004). Moreover, the use of bromo and nitro-substituted compounds as catalysts in halogenation reactions of other organic compounds further illustrates their application in synthetic chemistry (Bovonsombat & Mcnelis, 1993).
Biological and Environmental Impact
The metabolism of halogenonitrobenzenes in rabbits, including compounds structurally related to 3-Bromo-2-hydroxy-5-nitrobenzenecarboxylic acid, has been studied to understand their biotransformation and environmental impact. This research is critical for assessing the ecological and health effects of such compounds (Bray et al., 1958).
Analytical and Material Science Applications
Compounds similar to 3-Bromo-2-hydroxy-5-nitrobenzenecarboxylic acid have been used in the determination of elements like thorium and zirconium, indicating their potential in analytical chemistry (Datta, 1957). Moreover, the formation of charge transfer complexes with such compounds significantly improves the electron transfer process in applications like polymer solar cells, showcasing their utility in material science (Fu et al., 2015).
Direcciones Futuras
Propiedades
IUPAC Name |
3-bromo-2-hydroxy-5-nitrobenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO5/c8-5-2-3(9(13)14)1-4(6(5)10)7(11)12/h1-2,10H,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHJLCCLHTCSRCE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)O)Br)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90391979 |
Source


|
| Record name | 3-bromo-2-hydroxy-5-nitrobenzenecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90391979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-hydroxy-5-nitrobenzenecarboxylic acid | |
CAS RN |
57688-24-1 |
Source


|
| Record name | 3-bromo-2-hydroxy-5-nitrobenzenecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90391979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

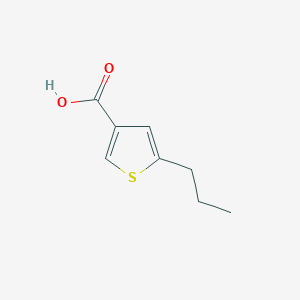
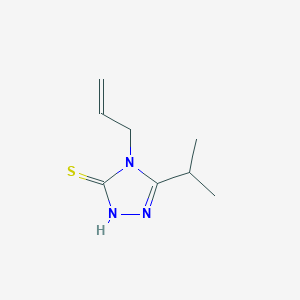

![N-[2-(2,5-dioxopyrrol-1-yl)ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B1274763.png)
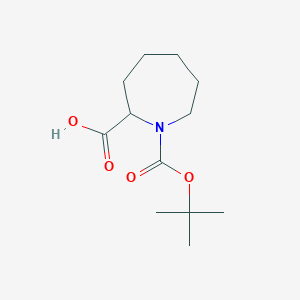
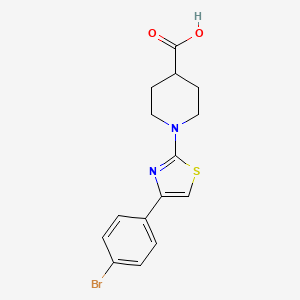
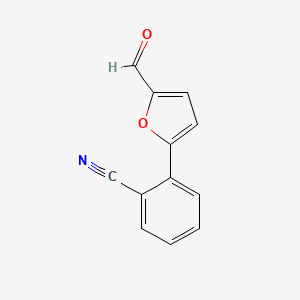
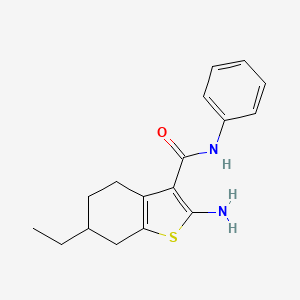
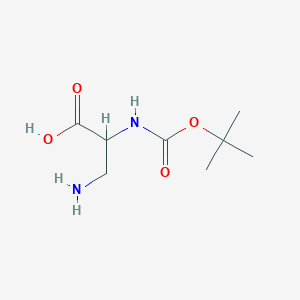
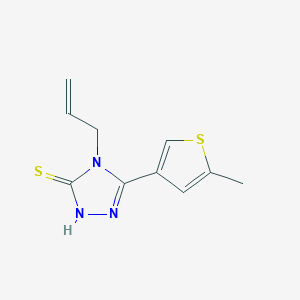

![1-[(4-methylphenyl)methyl]piperidine-4-carboxylic Acid](/img/structure/B1274786.png)
